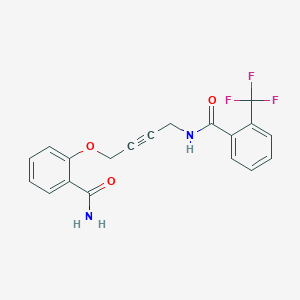

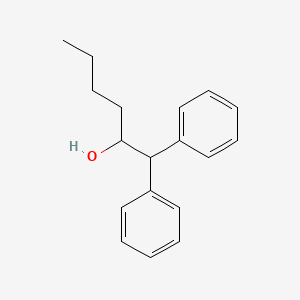

N-(4-氯苯基)-N-(3,4-二甲氧基苯甲酰基)哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cannabinoid ligands involves creating analogues with modifications to improve their affinity and selectivity for cannabinoid receptors. Paper describes the synthesis of new analogues of previously reported CB2 ligands, which have shown high affinity for the CB2 receptor. The synthesis process is likely to involve multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization with various substituents to achieve the desired biological activity.

Molecular Structure Analysis

The molecular structure of cannabinoid ligands is critical in determining their receptor affinity and selectivity. In paper , the structural features necessary for CB1 receptor affinity are investigated. The substituents at specific positions on the ligand's scaffold, such as the pyrazole ring, are found to influence the intrinsic activity at the CB1 receptor. This suggests that the molecular structure of "N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide" would also be crucial in its interaction with cannabinoid receptors, with the chlorophenyl and dimethoxybenzoyl groups likely playing a significant role in its binding profile.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cannabinoid ligands are complex and require precise control over reaction conditions to obtain the desired products with high purity. The papers do not provide detailed reaction mechanisms, but it can be inferred that common organic synthesis techniques such as amide bond formation, aromatic substitution, and ring-closing reactions are utilized. These reactions are essential for constructing the core structure of the ligands and attaching the necessary functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of cannabinoid ligands, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. While the papers do not explicitly discuss these properties, they are implicitly critical in the evaluation of the ligands' potential as therapeutic agents. The presence of chlorophenyl and dimethoxybenzoyl groups in the compound of interest would affect its overall hydrophobicity, which in turn could influence its ability to cross biological membranes and reach its target receptors.

科学研究应用

分子相互作用和药理学潜力

CB1大麻素受体拮抗剂:一项研究重点关注结构相似的化合物“N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺(SR141716;1)”,一种对CB1大麻素受体有效且选择性的拮抗剂。使用分子轨道方法和构象分析,该研究开发了统一的药效团模型,并表明化合物的特定构象和静电特性有助于其与CB1受体结合,可能赋予拮抗活性 Shim等,2002年.

构效关系:另一项关于吡唑衍生物的研究,包括与SR141716A类似的化合物,探讨了对有效且选择性脑大麻素CB1受体拮抗活性至关重要的结构要求。这项研究确定了对CB1受体的高亲和力和特异性所必需的关键结构元素,有助于设计更有效的类大麻素受体拮抗剂 Lan等,1999年.

合成和表征

- NESS 0327的合成:化合物“N-哌啶基-[8-氯-1-(2,4-二氯苯基)-1,4,5,6-四氢苯并[6,7]环庚并[1,2-c]吡唑-3-甲酰胺]”(NESS 0327)被合成并评估了其对大麻素CB1和CB2受体的结合亲和力。NESS 0327对CB1受体表现出很强的选择性,显示出作为新型大麻素拮抗剂的潜力,对理解受体的药理学具有重要意义 Ruiu等,2003年.

作用机制

Target of Action

Similar compounds have been reported to inhibit protein kinase b (pkb or akt), a key component of intracellular signaling pathways regulating growth and survival .

Mode of Action

Related compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka . This suggests that N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide may interact with its targets in a similar manner.

Biochemical Pathways

Compounds that inhibit pkb are known to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway , which could suggest potential downstream effects on cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Related compounds have been reported to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Related compounds have been reported to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

属性

IUPAC Name |

N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-27-18-11-6-15(14-19(18)28-2)20(25)24(17-9-7-16(22)8-10-17)21(26)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRHVCXIONGXQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2521849.png)

![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)

![2,6-dimethyl-4-[3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzenol](/img/structure/B2521859.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2521865.png)